

Fotagliptin benzoate discovery and development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fotagliptin benzoate*

Cat. No.: *B15573238*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of **Fotagliptin Benzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotagliptin benzoate is an oral, once-daily, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, fotagliptin represents a significant advancement in glycemic control.[3][4] Like other drugs in its class, fotagliptin works by enhancing the incretin system, which plays a crucial role in glucose homeostasis.[1][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to **fotagliptin benzoate**.

Discovery and Preclinical Profile

The development of **fotagliptin benzoate** stems from the established therapeutic strategy of targeting the DPP-4 enzyme. The compound was first disclosed in patent WO2011079778 and has since been the subject of extensive research to characterize its properties and therapeutic potential.[3]

Chemical Properties

- Compound: **Fotagliptin Benzoate**

- Synonyms: SAL067, FCN-005[4]
- CAS Number: 1403496-40-1[3][6]
- Molecular Formula: C₂₄H₂₅FN₆O₃[6]
- Molecular Weight: 464.49 g/mol [3]
- Chemical Name: (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile benzoate[3]

Mechanism of Action

Fotagliptin benzoate is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1] By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[1] This enhancement of the incretin effect leads to several glucose-lowering actions in a glucose-dependent manner:

- Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β -cells to release insulin when blood glucose levels are elevated.[1]
- Suppressed Glucagon Release: The hormones also act on pancreatic α -cells to decrease the secretion of glucagon, thereby reducing hepatic glucose production.[1]

This glucose-dependent mechanism of action results in effective glycemic control with a minimal risk of hypoglycemia.[1]

Preclinical Pharmacology and Metabolism

Preclinical studies demonstrated fotagliptin's high potency for DPP-4 inhibition. The drug exhibits selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9, which is a critical safety consideration.[2]

Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[2] Two major metabolites have been identified, M1 and M2-1. M1 shows no inhibitory effect on DPP-4, while M2-1 has only slight inhibitory activity.[2] This metabolic profile suggests a low potential for

drug-drug interactions involving the CYP system. Safety studies in rat and dog models indicated that **fotagliptin benzoate** is well-tolerated.[6][7]

Table 1: Preclinical Potency of Fotagliptin

Parameter	Value	Reference
IC ₅₀ (DPP-4 Inhibition)	2.27 nM	[2][6][7][8]

Clinical Development

The clinical development program for **fotagliptin benzoate** has systematically evaluated its pharmacokinetics, pharmacodynamics, efficacy, and safety through Phase 1, 2, and 3 trials.

Pharmacokinetics and Pharmacodynamics

Studies in healthy subjects and patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of fotagliptin.

- **Absorption and Distribution:** Fotagliptin is rapidly absorbed following oral administration, with the time to maximum plasma concentration (T_{max}) occurring at approximately 1.5 to 2 hours.[2][9]
- **Metabolism and Accumulation:** Plasma levels of fotagliptin were stable after 14 days of once-daily dosing.[9] A study on the co-administration with metformin found no clinically significant PK drug-drug interactions, indicating that the two drugs can be given together without dose adjustment.[10][11] The accumulation ratios for fotagliptin and its major metabolites (M1 and M2-1) were determined to be 1.19, 1.59, and 1.39, respectively.[9]
- **Pharmacodynamics:** A once-daily dosing regimen of fotagliptin leads to sustained inhibition of the DPP-4 enzyme. On both day 1 and day 14 of treatment, DPP-4 inhibition remained greater than 80% for approximately 24 hours.[9] This sustained inhibition results in a significant increase in the plasma concentrations of active GLP-1.[9]

Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)

Parameter	Value (Mean ± SD)	Reference
Tmax (median)	~1.5 hours	[9]
Accumulation Ratio (Fotagliptin)	1.19 ± 0.10	[9]
Accumulation Ratio (Metabolite M1)	1.59 ± 0.27	[9]
Accumulation Ratio (Metabolite M2-1)	1.39 ± 0.26	[9]
Duration of >80% DPP-4 Inhibition (Day 14)	24.0 hours	[9]

Clinical Efficacy

Phase 2 and 3 clinical trials have established the efficacy of fotagliptin in improving glycemic control in patients with T2DM.

- Phase 2 Study: A 12-week study demonstrated that fotagliptin monotherapy at doses of 6 mg, 12 mg, and 24 mg once daily led to significant improvements in HbA1c compared to placebo. The most substantial reduction in HbA1c was observed in the 12 mg group.[2]
- Phase 3 Monotherapy Trial (vs. Alogliptin and Placebo): A 52-week, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of fotagliptin (12 mg/day) against alogliptin (25 mg/day) and placebo in treatment-naïve T2DM patients.[3][12][13]
 - Primary Endpoint: After 24 weeks, fotagliptin was superior to placebo and non-inferior to alogliptin in reducing HbA1c from baseline.[12][13]
 - Secondary Endpoints: A significantly higher percentage of patients in the fotagliptin group achieved the target HbA1c of <7.0% compared to the placebo group.[2][12] Fotagliptin also led to significant reductions in fasting blood glucose (FBG) and improvements in β -cell function.[12]

Table 3: Efficacy Results of Phase 3 Monotherapy Trial at 24 Weeks

Parameter	Fotagliptin (12 mg)	Alogliptin (25 mg)	Placebo	Reference
Mean Change in HbA1c from Baseline	-0.70%	-0.72%	-0.26%	[13][14]
Estimated Treatment Difference vs. Placebo (95% CI)	-0.44% (-0.62% to -0.27%)	-0.46% (-0.67% to -0.26%)	N/A	[13]
Estimated Treatment Difference vs. Alogliptin (95% CI)	0.02% (-0.16% to 0.19%)	N/A	N/A	[13]
Patients Achieving HbA1c < 7.0%	37.0%	35.5%	15.5%	[2][12][13]

- Phase 3 Add-on to Metformin Trial: A 52-week, randomized, double-blind, placebo-controlled study assessed the efficacy of fotagliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin (≥ 1500 mg/day). [15][16]
 - Primary Endpoint: After 24 weeks, the addition of fotagliptin resulted in a statistically significant and clinically meaningful reduction in HbA1c compared to placebo. [15][16]

Table 4: Efficacy Results of Phase 3 Add-on to Metformin Trial at 24 Weeks

Parameter	Fotagliptin + Metformin	Placebo + Metformin	Reference
LS Mean Change in HbA1c from Baseline	-0.81%	-0.28%	[15] [16]
Estimated Treatment Difference (95% CI)	-0.53% (-0.68% to -0.39%)	N/A	[15] [16]
Patients Achieving HbA1c < 7.0%	38.7%	16.9%	[15] [16]

Safety and Tolerability

Across all clinical trials, fotagliptin has demonstrated a favorable safety and tolerability profile. [\[2\]](#)[\[9\]](#)

- The overall incidence of adverse events was comparable between the fotagliptin, alogliptin, and placebo groups.[\[3\]](#)[\[12\]](#)
- The risk of hypoglycemia was low and similar across all treatment groups, with an incidence of 1.0% in both the fotagliptin and alogliptin groups over 52 weeks of treatment.[\[2\]](#)[\[12\]](#)[\[14\]](#) No severe hypoglycemic events were reported in the metformin add-on trial.[\[15\]](#)[\[16\]](#)
- No drug-related serious adverse events have been observed.[\[2\]](#)[\[12\]](#)[\[14\]](#)
- Minimal increases in amylase and lipase were noted, but no cases of pancreatitis occurred during the studies.[\[12\]](#)

Key Experimental Protocols

DPP-4 Inhibitor Screening Assay (General Protocol)

A common method for screening DPP-4 inhibitors is a fluorescence-based assay. This protocol provides a generalized workflow.

Objective: To determine the in-vitro inhibitory activity of a test compound (e.g., fotagliptin) against the DPP-4 enzyme.

Materials:

- Recombinant human DPP-4 enzyme
- Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
- Assay Buffer (e.g., Tris-HCl, pH 8.0)
- Test compound (Fotagliptin) and positive control inhibitor (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Methodology:

- Reagent Preparation:
 - Dilute the DPP-4 enzyme to a working concentration in cold Assay Buffer.
 - Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in Assay Buffer.
 - Prepare a serial dilution of the test compound and the positive control inhibitor.
- Assay Setup (in triplicate):
 - 100% Activity Wells: Add 30 μ L Assay Buffer, 10 μ L diluted DPP-4 enzyme, and 10 μ L of solvent (vehicle control).
 - Inhibitor Wells: Add 30 μ L Assay Buffer, 10 μ L diluted DPP-4 enzyme, and 10 μ L of the test compound dilution.
 - Background Wells: Add 40 μ L Assay Buffer and 10 μ L of solvent.
- Reaction Initiation:
 - Initiate the enzymatic reaction by adding 50 μ L of the diluted substrate solution to all wells.

- Incubation:
 - Cover the plate and incubate for 30 minutes at 37°C.
- Measurement:
 - Measure the fluorescence intensity using a plate reader at the specified wavelengths.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
 - Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Phase 3 Clinical Trial Design (Monotherapy Example)

Title: A Randomized, Multicenter, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate the Efficacy and Safety of Fotaliptin Monotherapy in Patients with Uncontrolled Type 2 Diabetes Mellitus.[\[2\]](#)[\[13\]](#)

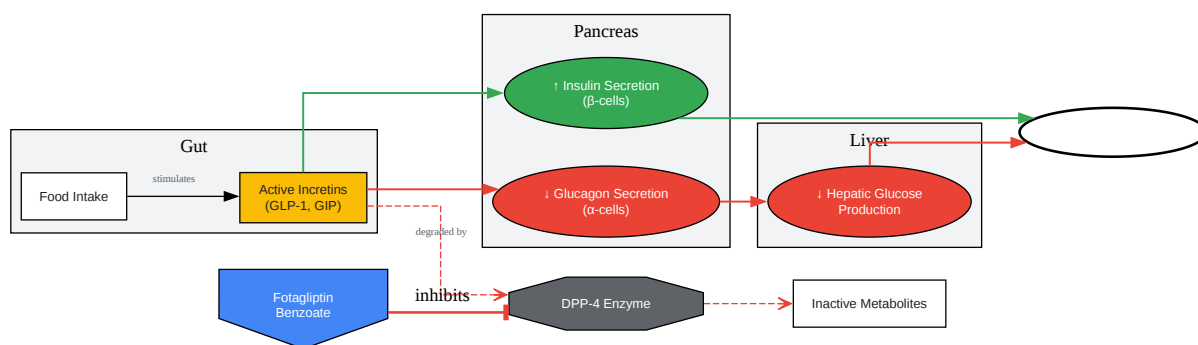
Study Population: Treatment-naïve adult patients with T2DM and inadequate glycemic control (e.g., HbA1c 7.5% to 10.5%) despite diet and exercise.[\[12\]](#)

Study Design:

- Screening and Run-in: A 4-week run-in period where patients received diet and exercise counseling.[\[12\]](#)
- Randomization: Eligible patients were randomized in a 2:1:1 ratio to one of three treatment arms.[\[13\]](#)
 - Arm A: Fotaliptin (12 mg, once daily)[\[12\]](#)
 - Arm B: Alogliptin (25 mg, once daily - active comparator)[\[3\]](#)

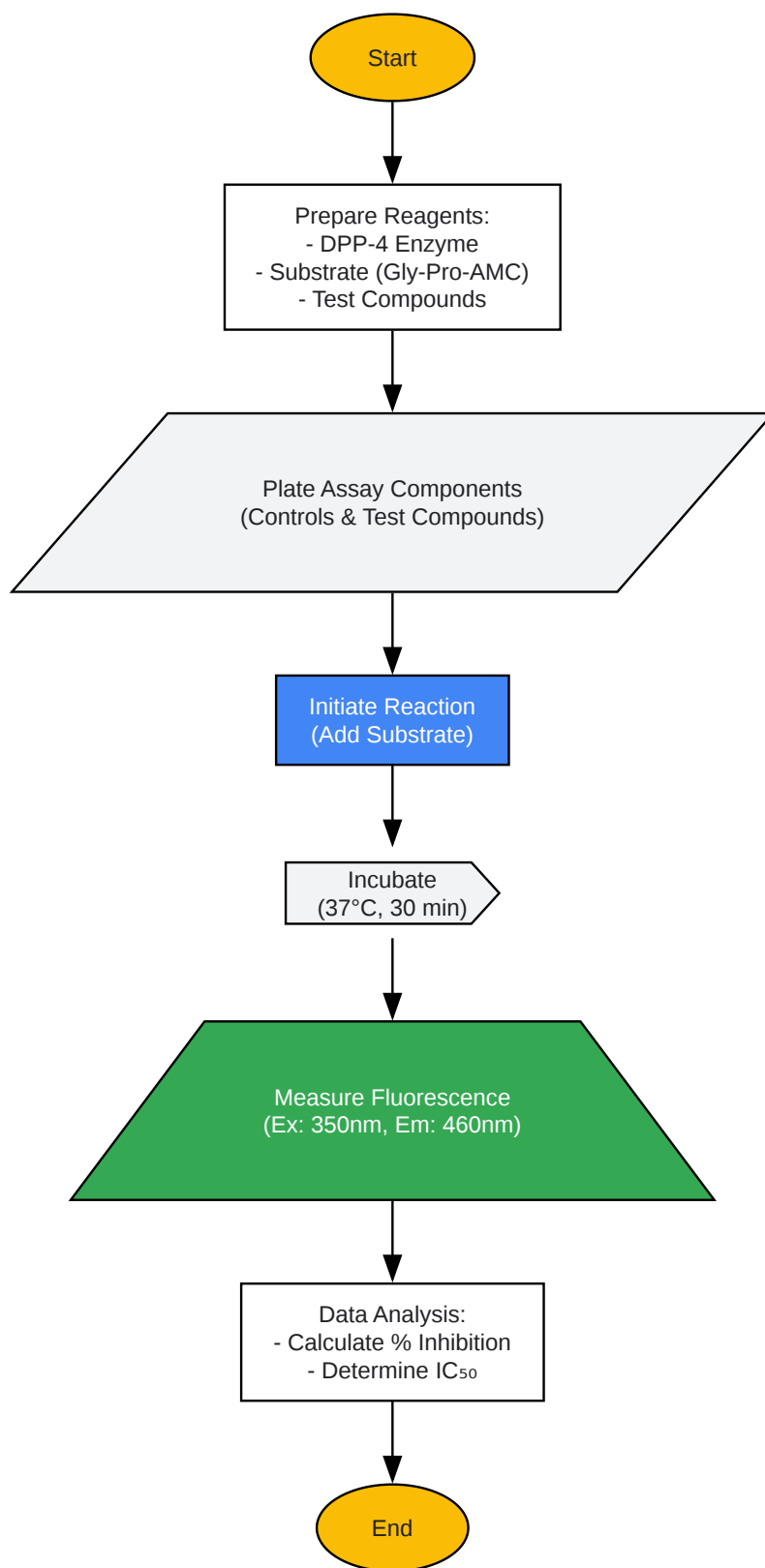
- Arm C: Placebo (once daily)
- Treatment Periods:
 - Double-Blind Period: 24 weeks of treatment as per randomization.[12][13]
 - Open-Label Extension: A subsequent 28-week period where all patients may receive open-label fotalaglipitin.[12]
- Endpoints:
 - Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[13][14]
 - Secondary Efficacy Endpoints:
 - Proportion of patients achieving HbA1c < 7.0%.
 - Change in fasting plasma glucose (FPG) from baseline.
 - Change in β -cell function (e.g., HOMA- β).
 - Safety Endpoints: Incidence and severity of adverse events (AEs), including hypoglycemia, and changes in vital signs and laboratory parameters.
- Statistical Analysis:
 - The primary endpoint was analyzed using an Analysis of Covariance (ANCOVA) model.
 - Superiority of fotalaglipitin over placebo and non-inferiority to alogliptin were tested, with a non-inferiority margin for HbA1c typically set at 0.4%.[2]

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Fotaliptin Benzoate**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a DPP-4 Inhibition Assay.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Fotaliptin Benzoate used for? [synapse.patsnap.com]
- 2. Fotaliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Fotaliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Fotaliptin - Wikipedia [en.wikipedia.org]
- 6. Fotaliptin benzoate - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jytlpharma.cn [jytlpharma.cn]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of Fotaliptin Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety and pharmacokinetic interaction between fotaliptin, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Fotaliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-

controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Fotagliptin Benzoate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fotagliptin benzoate discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573238#fotagliptin-benzoate-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com